1,1-Diphenylacetone

Beschreibung

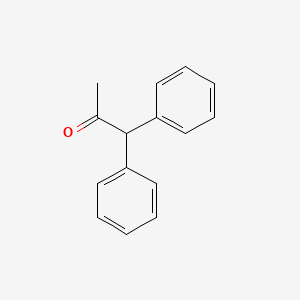

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diphenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNWBEGCONIRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061137 | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,1-Diphenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

781-35-1 | |

| Record name | 1,1-Diphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenylacetone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1-diphenylacetone, a versatile ketone that serves as a valuable intermediate in organic synthesis and the development of specialized chemicals. This document is structured to provide researchers, scientists, and drug development professionals with the essential data and procedural knowledge required for its effective application, from its fundamental properties to its role in complex synthetic pathways.

Core Identification and Physicochemical Properties

1,1-Diphenylacetone, also known by its IUPAC name 1,1-diphenylpropan-2-one, is a diaryl-substituted aliphatic ketone. Its core structure consists of a central carbonyl group attached to a methyl group and a benzhydryl group, where two phenyl rings are bonded to the same alpha-carbon.

The unique arrangement of its functional groups imparts a combination of aromatic and aliphatic characteristics, influencing its reactivity and physical properties. It typically presents as a white to off-white crystalline solid with a faint, sweet, floral odor.[1][2]

Table 1: Key Identifiers and Physicochemical Properties of 1,1-Diphenylacetone

| Property | Value | Citation(s) |

| CAS Number | 781-35-1 | [2][3] |

| Molecular Formula | C₁₅H₁₄O | [2][3] |

| Molecular Weight | 210.27 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 59-63 °C | [5] |

| Boiling Point | 307 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[6] | [6] |

| Chemical Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

Spectroscopic Characterization: A Structural Fingerprint

Accurate structural elucidation is paramount in chemical synthesis. The following section details the key spectroscopic signatures of 1,1-diphenylacetone, providing a reference for identity and purity confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,1-diphenylacetone is relatively simple and diagnostic. The key is to recognize the asymmetry which leads to distinct signals for the different protons.

-

Aromatic Protons (C₆H₅)₂: A complex multiplet is typically observed in the range of δ 7.2-7.4 ppm. This signal integrates to 10 protons, corresponding to the two phenyl rings.

-

Methine Proton (-CH): A singlet is expected for the proton on the carbon bearing the two phenyl groups. Its proximity to the electron-withdrawing phenyl groups and the carbonyl group will shift it downfield.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will be present, shifted downfield due to the adjacent carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature of the spectrum, unequivocally identifying the ketone carbonyl group.[7][8]

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl rings.[7]

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) correspond to the C-H stretching of the sp³-hybridized carbons of the methyl and methine groups.[7]

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic rings.[6][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information on the molecular weight and fragmentation pattern of 1,1-diphenylacetone.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 210, corresponding to the molecular weight of the compound. This peak is generally strong due to the stability of the aromatic system.[4]

-

Key Fragmentation: A dominant fragmentation pathway is the α-cleavage, leading to the loss of an acetyl radical (•COCH₃, m/z 43) to form the highly stable benzhydryl cation ([ (C₆H₅)₂CH ]⁺) at m/z 167 . This is often the base peak in the spectrum.[4][9] Further fragmentation of the aromatic rings can also be observed.

Synthesis of 1,1-Diphenylacetone: A Practical Protocol

One of the most reliable and scalable methods for the laboratory synthesis of 1,1-diphenylacetone is the Friedel-Crafts alkylation of benzene with an α-halo-phenylacetone intermediate. The following protocol is adapted from established procedures.[3][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,1-Diphenylacetone.

Detailed Experimental Protocol

Part A: Preparation of α-Bromo-α-phenylacetone

-

Reaction Setup: In a fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: Charge the flask with phenylacetone and dry, thiophene-free benzene.

-

Bromination: With stirring, add bromine dropwise over a period of one hour. The reaction is exothermic and will evolve hydrogen bromide gas, which should be appropriately vented or trapped.

-

Reaction Completion: After the addition is complete, continue stirring and pass a stream of dry nitrogen through the solution to drive off the remaining HBr. The completion of this step is indicated by the cessation of HBr fumes. The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Part B: Friedel-Crafts Alkylation to 1,1-Diphenylacetone

-

Catalyst Preparation: In a separate, appropriately sized reaction flask equipped for stirring and reflux, place anhydrous aluminum chloride and dry benzene.

-

Initiation: Heat the mixture to a gentle reflux with stirring.

-

Addition: Slowly add the benzene solution of α-bromo-α-phenylacetone from Part A to the boiling mixture over one hour.

-

Reaction Drive: After the addition is complete, maintain the reflux for an additional hour to drive the reaction to completion.

-

Work-up:

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.

-

Separate the organic (benzene) layer. Extract the aqueous layer with ether to recover any dissolved product.

-

Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvents under reduced pressure.

-

The crude product is then purified by recrystallization from petroleum ether to yield pure, crystalline 1,1-diphenylacetone.[10]

-

Mechanistic Insights and Rationale

-

α-Bromination: This step proceeds via an acid-catalyzed enolization of the phenylacetone followed by electrophilic attack by bromine. The use of benzene as a solvent is convenient as it is also the reactant in the subsequent step.

-

Friedel-Crafts Alkylation: Anhydrous aluminum chloride is a strong Lewis acid that coordinates with the bromine atom of the α-bromo-α-phenylacetone, facilitating its departure and the formation of a carbocationic intermediate. This electrophilic carbocation is then attacked by the electron-rich benzene ring. The reaction is conducted at reflux to provide the necessary activation energy.

-

Aqueous Work-up: The acidic quench is crucial to protonate the aluminate complexes and ensure the product is in its neutral form. The subsequent washes remove inorganic byproducts and any unreacted acidic or basic species.

-

Recrystallization: Petroleum ether is an excellent choice for recrystallization as 1,1-diphenylacetone exhibits high solubility in it at elevated temperatures and low solubility at cooler temperatures, allowing for efficient recovery of the purified product while impurities remain in the mother liquor.

Applications in Advanced Synthesis: The Case of Diphenadione

1,1-Diphenylacetone is a key precursor in the synthesis of more complex molecules. A notable application is in the production of the anticoagulant rodenticide, Diphenadione.[3][11]

Synthetic Pathway to Diphenadione

The synthesis of Diphenadione from 1,1-diphenylacetone involves a base-catalyzed condensation reaction with a phthalate derivative, such as dimethyl phthalate. This reaction is a type of Claisen condensation followed by an intramolecular cyclization and dehydration.

Caption: Synthetic route from 1,1-Diphenylacetone to Diphenadione.

Rationale in Drug and Chemical Development

The benzhydryl moiety present in 1,1-diphenylacetone is a common structural motif in various biologically active compounds. Its rigid, bulky nature can impart specific binding properties to a molecule. In the case of Diphenadione, this structural feature is crucial for its function as a vitamin K antagonist, which disrupts the blood clotting cascade in rodents.[11][12][13] The synthetic accessibility of 1,1-diphenylacetone makes it an attractive starting material for the exploration of new derivatives with potential therapeutic or industrial applications.

Safety and Handling

1,1-Diphenylacetone is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazards: Causes skin and eye irritation. May cause respiratory irritation.[4]

-

Toxicity: The toxicological properties have not been fully investigated. An intraperitoneal LD50 of 500 mg/kg has been reported in mice.[4]

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin: Wash affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of significant exposure.

-

Conclusion

1,1-Diphenylacetone is a foundational chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and the presence of the versatile benzhydryl group make it a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its spectroscopic characteristics, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

-

1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

Diphenadione - Grokipedia. (n.d.). Retrieved December 31, 2025, from [Link]

-

α,α-DIPHENYLACETONE - Organic Syntheses Procedure. (n.d.). Retrieved December 31, 2025, from [Link]

-

1,1-Diphenylacetone - Wikipedia. (n.d.). Retrieved December 31, 2025, from [Link]

-

Diphenadione - Wikipedia. (n.d.). Retrieved December 31, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

IR Chart. (n.d.). Retrieved December 31, 2025, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved December 31, 2025, from [Link]

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones - CORE. (n.d.). Retrieved December 31, 2025, from [Link]

-

Diphacinone | C23H16O3 | CID 6719 - PubChem - NIH. (n.d.). Retrieved December 31, 2025, from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (2021). Retrieved December 31, 2025, from [Link]

-

Regular Article - Physical Chemistry Research. (2023). Retrieved December 31, 2025, from [Link]

-

Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K | Request PDF - ResearchGate. (2025). Retrieved December 31, 2025, from [Link]

-

Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PMC - NIH. (2016). Retrieved December 31, 2025, from [Link]

-

Mechanisms of toxicity and residue considerations of rodenticide exposure in food Animals—a FARAD perspective in - AVMA Journals. (2022). Retrieved December 31, 2025, from [Link]

Sources

- 1. 1,1-Diphenylacetone(781-35-1) 1H NMR spectrum [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]

- 4. 1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved 1H NMR Spectrum of Diphenylacetylene Derivative (in | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Diphenadione - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. avmajournals.avma.org [avmajournals.avma.org]

Introduction: The Significance of Physical Properties in Chemical Synthesis and Development

An In-depth Technical Guide to the Physical Properties of 1,1-Diphenylacetone

For Researchers, Scientists, and Drug Development Professionals

1,1-Diphenylacetone, a diaryl ketone derivative also known as 1,1-diphenyl-2-propanone, is a key intermediate in various chemical syntheses.[1][2] Its utility spans from the creation of fragrance formulations to its role as an intermediate for rodenticides.[1][3] For researchers and professionals in drug development and material science, a comprehensive understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides an in-depth analysis of the melting and boiling points of 1,1-Diphenylacetone, offering both established data and detailed experimental protocols for their verification.

Physicochemical Data of 1,1-Diphenylacetone

The accurate determination of a compound's melting and boiling points serves as a crucial indicator of its purity. For pure, crystalline organic compounds, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C.[4] Impurities tend to depress and broaden this range.[4][5] The boiling point, defined as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is also a key physical constant for characterization and purification via distillation.[4][6]

Below is a summary of the reported melting and boiling points for 1,1-Diphenylacetone from various sources. The variation in these values can be attributed to differences in experimental conditions and the purity of the sample.

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 46°C (labile form) | [7][8] |

| 59-63°C | [3][9][10][11] | |

| 61°C | [12] | |

| 62°C | [1][13] | |

| Boiling Point | 307°C (at atmospheric pressure) | [7] |

| 135°C (at 1.5 mmHg) | [1][10] |

Appearance: 1,1-Diphenylacetone typically presents as a white to off-white or very pale-yellow crystalline powder.[2][3][9]

Molecular Formula: C₁₅H₁₄O[3][9][14]

Molecular Weight: 210.28 g/mol [1][3][9]

Experimental Determination of Melting Point

The determination of a precise melting point range is a fundamental technique in organic chemistry for compound identification and purity assessment. The following protocol outlines a standard procedure using a modern melting point apparatus.

Methodology: Capillary Melting Point Determination

This method involves heating a small sample of the compound in a capillary tube within a calibrated apparatus.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of dry 1,1-Diphenylacetone powder on a clean, dry watch glass.

-

If the crystals are large, gently crush them to a fine powder using a spatula. This ensures uniform packing in the capillary tube.

-

Push the open end of a capillary tube into the powder to collect a small amount of the sample.[5]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 1-2 mm in height.[4][15]

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Set the initial temperature to approximately 20°C below the expected melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[15] A slower heating rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe the sample and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Post-Analysis:

-

Allow the apparatus to cool completely before performing another measurement.

-

It is good practice to perform at least two measurements to ensure reproducibility.

-

Causality and Experimental Considerations:

-

Sample Packing: A loosely packed sample will not heat uniformly, leading to a broader and inaccurate melting range.

-

Heating Rate: Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.[15]

-

Purity: The presence of impurities disrupts the crystal lattice of the solid, typically causing melting to occur at a lower temperature and over a wider range. A sharp melting range is a strong indicator of high purity.[4][5]

-

Labile Form: The reported labile form of 1,1-Diphenylacetone melting at 46°C suggests the possibility of polymorphism, where the compound can exist in different crystalline structures with distinct physical properties.[8] This underscores the importance of controlled crystallization and drying procedures.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is another critical physical property, particularly for purification by distillation. Given that 1,1-Diphenylacetone is a solid at room temperature, its boiling point is determined at reduced pressure to prevent thermal decomposition at its high atmospheric boiling point.

Methodology: Reduced Pressure Boiling Point Determination

This method involves heating the liquid under a vacuum and observing the temperature at which it boils.

Step-by-Step Protocol:

-

Apparatus Setup:

-

Assemble a distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small amount of 1,1-Diphenylacetone in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

-

-

Measurement:

-

Slowly evacuate the system to the desired pressure (e.g., 1.5 mmHg).

-

Begin heating the sample gently with a heating mantle.

-

Observe for the formation of a steady stream of vapor rising and condensing in the condenser.

-

Record the temperature at which the liquid is boiling and a constant stream of distillate is collected. This is the boiling point at the recorded pressure.

-

-

Post-Analysis:

-

Allow the apparatus to cool completely before slowly releasing the vacuum.

-

Clean the apparatus thoroughly.

-

Causality and Experimental Considerations:

-

Reduced Pressure: Heating 1,1-Diphenylacetone to its atmospheric boiling point of 307°C may cause decomposition. Determining the boiling point at reduced pressure allows for distillation at a much lower temperature, preserving the integrity of the compound.[7]

-

Smooth Boiling: The use of a stir bar or boiling chips is essential to prevent bumping (sudden, violent boiling) of the liquid, which can lead to inaccurate temperature readings and potential hazards.

-

Pressure Stability: Maintaining a stable pressure throughout the determination is crucial, as the boiling point is highly dependent on pressure.[4]

Workflow for Reduced Pressure Boiling Point Determination

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Conclusion

The melting and boiling points of 1,1-Diphenylacetone are fundamental physical properties that are indicative of its identity and purity. The variability in reported values highlights the importance of consistent and careful experimental technique. For researchers and drug development professionals, the ability to accurately determine these properties is essential for ensuring the quality of starting materials and intermediates, which ultimately impacts the reliability and reproducibility of synthetic processes and the quality of the final product.

References

-

1,1-Diphenylacetone - Wikipedia. [Link]

-

1,1-Diphenylacetone - Sarex. [Link]

-

1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem. [Link]

-

1,1-diphenylacetone - Stenutz. [Link]

-

α,α-DIPHENYLACETONE - Organic Syntheses Procedure. [Link]

-

Determination of Melting Point. [Link]

-

experiment (1) determination of melting points. [Link]

-

Determination of melting and boiling points. [Link]

-

experiment #1 – Melting point. [Link]

-

Determination of Boiling Point (B.P): - vijaynazare.weebly.com. [Link]

-

02 Exp 1 Boiling Point Determination | PDF - Scribd. [Link]

Sources

- 1. 1,1-diphenylacetone | 781-35-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 11-diphenylacetone [sarex.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,1-Diphenylacetone CAS#: 781-35-1 [m.chemicalbook.com]

- 11. 1,1-Diphenylacetone | 781-35-1 [chemicalbook.com]

- 12. 1,1-diphenylacetone [stenutz.eu]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. scbt.com [scbt.com]

- 15. employees.oneonta.edu [employees.oneonta.edu]

An In-Depth Technical Guide to the Spectral Data of 1,1-Diphenylacetone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1,1-diphenylacetone (CAS 781-35-1), a diaryl-substituted aliphatic ketone.[1] As a compound of interest in organic synthesis and as a model for studying certain chemical reactions, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a holistic analytical profile. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, reflecting an approach grounded in scientific integrity and practical laboratory experience.

Molecular Structure and Spectroscopic Implications

1,1-Diphenylacetone, with the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol , possesses a distinct structure that dictates its spectroscopic characteristics.[2] The molecule features a central propan-2-one core where one alpha-carbon is substituted with two phenyl groups. This arrangement, specifically the quaternary methine carbon bonded to two phenyl rings and the carbonyl group, results in a unique electronic environment that is clearly resolved by various spectroscopic methods.

Caption: Predicted ESI-MS fragmentation of 1,1-Diphenylacetone.

| m/z | Predicted Identity | Fragmentation Pathway |

| 210 | Molecular Ion [M]⁺ | - |

| 167 | Diphenylmethyl Cation [C₁₃H₁₁]⁺ | Base Peak, from loss of CO from m/z 195 |

| 195 | Diphenylacetyl Cation [M - CH₃]⁺ | α-cleavage |

| 43 | Acetyl Cation [CH₃CO]⁺ | α-cleavage |

| Table 4: Predicted Major Ions in the Mass Spectrum of 1,1-Diphenylacetone. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of 1,1-diphenylacetone in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source, typically at 70 eV. This high energy ensures fragmentation and provides a reproducible spectrum.

-

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of 1,1-diphenylacetone is not achieved by any single technique but by the logical integration of all data. The workflow below illustrates how each piece of spectroscopic evidence contributes to the final confirmation.

Caption: Logical workflow for structural elucidation.

Conclusion

The spectral data for 1,1-diphenylacetone provides a classic example of how modern analytical techniques are employed for unequivocal structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups (ketone and aromatic rings), and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of stable carbocations. [3]Together, these methods form a self-validating system that provides researchers with the confidence needed for subsequent applications in synthesis, development, and quality control.

References

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

-

PubChem. (n.d.). 1,1-Diphenylacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. UCLA. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

Solubility of 1,1-Diphenylacetone in organic solvents

An In-depth Technical Guide to the Solubility of 1,1-Diphenylacetone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-diphenylacetone in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of 1,1-diphenylacetone, presents its solubility profile, and offers a detailed experimental protocol for solubility determination. The content is structured to provide not just data, but also the scientific reasoning behind the observed phenomena and experimental designs.

Introduction to 1,1-Diphenylacetone

1,1-Diphenylacetone (CAS No. 781-35-1) is an aromatic ketone with the chemical formula C₁₅H₁₄O.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[1][2][3] Its molecular structure, featuring two nonpolar phenyl rings and a polar acetone group, dictates its solubility behavior, rendering it largely insoluble in water but soluble in many organic solvents.[1] Understanding its solubility is critical for a range of applications, including organic synthesis, purification via crystallization, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | [1][4] |

| Molecular Weight | 210.27 g/mol | [4] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3][4] |

| Melting Point | 59-63 °C | [2][5] |

| Boiling Point | 135 °C at 1.5 mmHg | [5] |

| CAS Number | 781-35-1 | [1][2][5] |

Solubility Profile of 1,1-Diphenylacetone

The general principle of "like dissolves like" is a cornerstone for predicting solubility.[6] The nonpolar nature of the two phenyl rings in 1,1-diphenylacetone suggests good solubility in nonpolar and moderately polar solvents, while the ketone group allows for some interaction with polar solvents.

Table of Qualitative Solubility:

| Solvent Category | Solvent | Chemical Formula | Expected Solubility | Rationale |

| Polar Protic | Water | H₂O | Insoluble | The large nonpolar surface area of the phenyl rings dominates, making it hydrophobic.[1] |

| Ethanol | C₂H₅OH | Soluble | The ethyl chain interacts with the phenyl rings, and the hydroxyl group can interact with the ketone.[1] | |

| Methanol | CH₃OH | Moderately Soluble | Similar to ethanol, but the smaller alkyl chain may lead to slightly lower solubility. | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | The ketone functional group is similar to that of 1,1-diphenylacetone, promoting miscibility. |

| Acetonitrile | C₂H₃N | Moderately Soluble | A polar solvent that can dissolve a range of organic compounds. | |

| Nonpolar | Hexane | C₆H₁₄ | Soluble | The nonpolar nature of hexane readily solvates the nonpolar phenyl rings. |

| Toluene | C₇H₈ | Very Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings. | |

| Diethyl Ether | (C₂H₅)₂O | Soluble | A common nonpolar solvent for organic compounds.[1] | |

| Halogenated | Chloroform | CHCl₃ | Soluble | A good solvent for a wide range of organic molecules.[1] |

| Dichloromethane | CH₂Cl₂ | Soluble | Similar to chloroform in its solvent properties. |

Experimental Protocol for Solubility Determination

The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying the solubility of a compound in a specific solvent at a given temperature. This method ensures that the solution has reached saturation, providing an accurate measurement.

Objective: To determine the saturation solubility of 1,1-diphenylacetone in a selected organic solvent at a controlled temperature.

Materials:

-

1,1-Diphenylacetone (purity >98%)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of 1,1-diphenylacetone to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Dilution:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 1,1-diphenylacetone of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of 1,1-diphenylacetone in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram:

Sources

Discovery and first synthesis of 1,1-Diphenylacetone

An In-depth Technical Guide to the Discovery and First Synthesis of 1,1-Diphenylacetone

Foreword

The early 20th century marked a transformative era in organic chemistry, shifting the discipline from primarily analytical and observational science to a predictive and creative one.[1][2] The development of powerful synthetic reactions like the Grignard and Friedel-Crafts alkylation provided chemists with the tools to construct complex molecular architectures from simple precursors.[3] It is within this vibrant landscape of discovery that 1,1-diphenylacetone (C₁₅H₁₄O), a diaryl-substituted aliphatic ketone, emerged. While the precise moment of its initial discovery remains obscure in the historical record, its synthesis has been documented since the early 20th century, serving as a testament to the burgeoning capabilities of synthetic organic chemistry.[4] This guide provides a detailed exploration of the first robust and thoroughly documented synthesis of 1,1-diphenylacetone, grounding the protocol in the fundamental principles that govern its mechanism and execution.

Historical Context: The Dawn of Modern Synthesis

The synthesis of 1,1-diphenylacetone did not occur in a vacuum. It was a product of a period rich with foundational discoveries. The work of Victor Grignard on organomagnesium halides (for which he shared the 1912 Nobel Prize) and the earlier elucidation of electrophilic aromatic substitution by Charles Friedel and James Crafts in 1877 laid the essential groundwork.[3][5] These reactions empowered chemists to form carbon-carbon bonds with unprecedented efficiency, moving beyond the limitations of classical condensation and substitution reactions. The establishment of reliable, peer-vetted synthetic procedures became critical, a need that was famously met by the publication of Organic Syntheses, which aimed to provide detailed, reproducible laboratory methods.[6] It is in this collection that we find one of the earliest, most detailed, and verifiable preparations of 1,1-diphenylacetone, adapted from the work of Ruggli, Dahn, and Wegmann.[7]

The First Documented Synthesis: A Friedel-Crafts Approach

The first thoroughly documented and validated synthesis of 1,1-diphenylacetone proceeds via a two-step sequence: the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.[7][8] This method showcases a strategic combination of functional group manipulation and classic C-C bond formation.

Overall Synthetic Workflow

The process begins with readily available phenylacetone, which is first activated by bromination at the alpha-carbon. The resulting α-bromo-α-phenylacetone is then used as an alkylating agent in a Friedel-Crafts reaction with benzene to form the target molecule.

Causality Behind Experimental Choices

A robust protocol is defined by deliberate choices that maximize yield and purity while ensuring safety and reproducibility.

| Reagent/Condition | Role & Scientific Rationale |

| Phenylacetone | The starting material, providing the acetone backbone and one of the two phenyl groups. |

| Bromine (Br₂) in Benzene | Electrophilic Brominating Agent. Brominates the α-carbon of phenylacetone. Benzene serves as the solvent. The reaction generates HBr as a byproduct. |

| Dry Nitrogen/CO₂ Stream | Removal of HBr. Passing an inert gas through the solution removes the HBr byproduct, driving the equilibrium of the bromination reaction towards the product (Le Châtelier's Principle).[7] |

| Anhydrous AlCl₃ | Lewis Acid Catalyst. Activates the α-bromo-α-phenylacetone by coordinating to the bromine, facilitating its departure and the formation of a carbocationic intermediate for the Friedel-Crafts reaction.[8] |

| Dry, Thiophene-free Benzene | Reagent and Solvent. Serves as the nucleophile that attacks the electrophilic intermediate. Must be dry and free of sulfur-containing impurities (like thiophene) to prevent deactivation of the AlCl₃ catalyst.[7] |

| Ice & Concentrated HCl | Quenching. The reaction is quenched by pouring it onto ice and acid. This hydrolyzes the aluminum complexes, deactivates the catalyst, and separates the organic and aqueous layers.[7] |

| Sodium Bicarbonate Wash | Neutralization. Removes any residual acid (HCl, HBr) from the organic layer. |

| Anhydrous Sodium Sulfate | Drying Agent. Removes trace amounts of water from the organic solution before solvent evaporation. |

| Vacuum Distillation | Purification. Separates the high-boiling 1,1-diphenylacetone from unreacted starting materials and lower-boiling impurities. |

| Recrystallization | Final Purification. Further purifies the solid product based on differences in solubility, yielding a crystalline final product of high purity.[8] |

Reaction Mechanism: The Friedel-Crafts Alkylation Step

The core of this synthesis is the aluminum chloride-catalyzed alkylation of benzene. The Lewis acid polarizes the C-Br bond, leading to the formation of a resonance-stabilized carbocation that acts as the electrophile.

Experimental Protocol (Adapted from Organic Syntheses)

This protocol is a self-validating system, representing a procedure that has been rigorously tested and confirmed for reproducibility.[7]

A. α-Bromo-α-phenylacetone

-

Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (fitted with a gas outlet), place 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone.

-

Bromination: With stirring, add 45 g (0.28 mole) of bromine dropwise over 1 hour. The solution will become a clear orange-red.

-

HBr Removal: Replace the dropping funnel with a gas inlet tube and pass a rapid stream of dry nitrogen through the solution for 3–6 hours to drive off the hydrogen bromide byproduct, promoting the reaction to completion. The solution turns yellow-green.

-

Transfer: The resulting benzene solution of α-bromo-α-phenylacetone is transferred to a dry separatory funnel for the next step.

B. α,α-Diphenylacetone

-

Catalyst Setup: In the cleaned reaction flask, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene. Heat the mixture to a gentle boil on a steam bath with stirring.

-

Alkylation: Add the benzene solution of α-bromo-α-phenylacetone from step A.4 dropwise to the boiling benzene-AlCl₃ slurry over 1.5–2 hours. A vigorous evolution of HBr will occur.

-

Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional hour.

-

Quenching: Cool the reaction flask in an ice bath. Cautiously pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid in a 2-L beaker.

-

Workup: Once the ice has melted, separate the benzene layer. Extract the aqueous layer with three 50-mL portions of ether.

-

Washing: Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate for at least 1 hour. Evaporate the solvents on a steam bath.

-

Purification: Distill the crude product under vacuum. The main fraction of 1,1-diphenylacetone boils at 142–148°C at 2–3 mm pressure.[7] The distillate solidifies upon cooling.

-

Recrystallization: Further purify the solid by recrystallizing from petroleum ether (b.p. 35–60°C) to yield a nearly colorless product.

Characterization and Data

The identity and purity of the synthesized 1,1-diphenylacetone are confirmed through physical and spectroscopic methods.[4][9]

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molar Mass | 210.27 g/mol [8] |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | 46 °C[8] |

| Boiling Point | 307 °C (at 760 mm); 142–148 °C (at 2-3 mm)[7][8] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key identifier. Expected signals include a singlet for the methyl protons (CH₃) and a multiplet for the aromatic protons of the two phenyl rings, along with a singlet for the methine proton (CH).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption peak for the ketone carbonyl (C=O) stretch, typically around 1715-1720 cm⁻¹. It will also display absorptions corresponding to aromatic C=C and C-H bonds.[9][11]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 210, confirming the molecular weight.[12]

Conclusion

The synthesis of 1,1-diphenylacetone via Friedel-Crafts alkylation is a classic example of early 20th-century organic chemistry, illustrating the power of newly developed reactions to construct molecules of increasing complexity. The detailed procedure, validated and published in Organic Syntheses, provides a reliable and instructive guide that highlights the importance of reaction control, catalyst function, and purification strategy. This synthesis is more than a mere protocol; it is a historical and pedagogical tool that demonstrates the logical and causal principles underpinning modern organic synthesis.

References

-

1,1-Diphenylacetone - Wikipedia. Wikipedia. Available at: [Link]

-

Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. The Royal Society Publishing. Available at: [Link]

-

C. F. H. Allen - Organic Syntheses. Organic Syntheses. Available at: [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

Video: Reactions of Acid Anhydrides. JoVE. Available at: [Link]

-

The History of Organic Chemicals. Boron Molecular. Available at: [Link]

-

What is the mechanism of reaction of acetic anhydride with grignard's reagent? Quora. Available at: [Link]

-

History of OrgSyn. Organic Syntheses. Available at: [Link]

-

Organic synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

1,1-Diphenylacetone | C15H14O | CID 69907. PubChem. Available at: [Link]

-

α,α-DIPHENYLACETONE. Organic Syntheses. Available at: [Link]

-

The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. ResearchGate. Available at: [Link]

-

Carboxylic Acids to Ketones. Chemistry Steps. Available at: [Link]

-

Organic Synthesis: Wherefrom and Whither? (Some Very Personal Reflections). PMC. Available at: [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. Organic Synthesis: Wherefrom and Whither? (Some Very Personal Reflections) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Page loading... [wap.guidechem.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. History of OrgSyn [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]

- 9. 1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,1-Diphenylacetone(781-35-1) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 1,1-Diphenylacetone synthesis - chemicalbook [chemicalbook.com]

1,1-Diphenylacetone synthesis mechanism explained

An In-Depth Technical Guide to the Synthesis Mechanism of 1,1-Diphenylacetone

Foreword for the Advanced Practitioner

1,1-Diphenylacetone (CAS 781-35-1) is a deceptively simple molecule with significant utility as a foundational building block in complex organic synthesis.[1][2] Its structure, featuring a gem-diphenyl group adjacent to a carbonyl, makes it a valuable precursor in pharmaceutical development, agrochemical formulation, and polymer chemistry.[1][3][4] This guide moves beyond a mere recitation of synthetic procedures. It is designed for the practicing researcher and development scientist, offering a deep dive into the mechanistic underpinnings of its primary synthesis route, exploring the causality behind procedural choices, and contextualizing this knowledge with an overview of alternative methodologies. Herein, we dissect the reaction not just as a transformation, but as a self-validating system of chemical principles.

Part 1: The Archetypal Synthesis—A Friedel-Crafts Alkylation Approach

The most robust and historically significant synthesis of 1,1-diphenylacetone proceeds via a two-step sequence: the α-bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.[5][6] This method, detailed in authoritative sources like Organic Syntheses, provides a reliable pathway with well-understood mechanistic principles.[5]

Mechanistic Dissection

The overall transformation can be summarized as follows:

Phenylacetone → α-Bromo-α-phenylacetone → 1,1-Diphenylacetone

This is not a simple one-pot reaction but a carefully orchestrated sequence where each step sets the stage for the next. The logic hinges on converting a simple ketone into a potent electrophile capable of engaging in an electrophilic aromatic substitution with benzene.

Step 1: Generation of the Electrophile Precursor (α-Bromination)

The synthesis begins with the selective bromination of phenylacetone at the α-carbon.

Phenylacetone + Br₂ → α-Bromo-α-phenylacetone + HBr

This reaction is typically conducted in a non-polar solvent like benzene.[5] The causality here is straightforward: the acidic α-hydrogen of the ketone allows for the formation of an enol or enolate intermediate, which is nucleophilic and readily attacks molecular bromine. The presence of the phenyl group stabilizes this intermediate.

Step 2: Activation and Formation of the Electrophile

This is the core of the Friedel-Crafts reaction. The α-bromo-α-phenylacetone is not electrophilic enough on its own to react with the stable aromatic ring of benzene. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required as a catalyst.[7][8]

The Lewis acid coordinates to the bromine atom, polarizing the C-Br bond and making the α-carbon highly electron-deficient. This generates a resonance-stabilized carbocation or a highly polarized Lewis acid-base complex, which serves as the active electrophile.[9]

Step 3: Electrophilic Aromatic Substitution (The Attack)

The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon. This is the rate-determining step and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[10] This intermediate is resonance-stabilized, with the positive charge delocalized over the ortho and para positions of the ring.

Step 4: Re-aromatization and Catalyst Regeneration

To restore the highly stable aromatic system, a weak base—in this case, the [AlCl₃Br]⁻ complex formed during electrophile generation—abstracts a proton from the sp³-hybridized carbon of the ring.[9] This step regenerates the aromatic ring, yielding the final product, 1,1-diphenylacetone, and regenerating the AlCl₃ catalyst, allowing it to participate in further reaction cycles.[9]

Mechanistic Flow Diagram

Caption: Experimental workflow for Friedel-Crafts synthesis of 1,1-diphenylacetone.

Part 2: Alternative Synthetic Strategies

While the Friedel-Crafts method is classic, other strategies exist, often leveraging different mechanistic pathways. Understanding these alternatives provides a broader context for synthetic design.

| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Mechanism | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Phenylacetone, Benzene | Br₂, AlCl₃ | Electrophilic Aromatic Substitution | Well-established, reliable, uses common reagents. [5] | Stoichiometric Lewis acid, hazardous reagents (Br₂), moderate yield. [5][11] |

| Meinwald Rearrangement | 1,1-Diphenyl-2-methyloxirane | Rhenium pentacarbonyl bromide (ReBr(CO)₅) | Lewis-acid catalyzed epoxide rearrangement | High yield (up to 99%), chemoselective. [12] | Requires specialized oxirane precursor and expensive rhenium catalyst. [12] |

| Pinacol-type Rearrangement | 1,1-Diphenyl-1,2-propanediol | Mineral Acid (e.g., H₂SO₄) | α-Ketol Rearrangement / Pinacol Rearrangement | Uses a diol precursor which can be made via Grignard chemistry. [5] | Rearrangement can sometimes lead to mixtures of products. |

| Grignard Reagent Addition | An appropriate ester (e.g., ethyl acetate) | Phenylmagnesium Bromide (PhMgBr) | Nucleophilic Acyl Substitution | A foundational method for C-C bond formation. [13][14] | Requires a multi-step sequence (Grignard reaction followed by oxidation/rearrangement) and strictly anhydrous conditions. [14][15] |

Meinwald Rearrangement

A notable modern approach involves the rhenium-catalyzed Meinwald rearrangement of 1,1-diphenyl-2-methyloxirane. [12]In this reaction, the Lewis acidic rhenium catalyst coordinates to the epoxide oxygen, facilitating the ring-opening and a subsequent 1,2-hydride shift to furnish the ketone. This method can be exceptionally high-yielding. [12]

Rearrangements Involving 1,2-Aryl Migration

The synthesis of α,α-diaryl ketones is a field of active research, often involving elegant rearrangement reactions. [16]For instance, the acid-catalyzed rearrangement of 1,1-diphenyl-1,2-propanediol proceeds via a classic pinacol-type mechanism, where protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-phenyl shift leads to the protonated ketone, which upon deprotonation gives 1,1-diphenylacetone. [5][17]Similar radical-mediated 1,2-aryl migrations in α,α-diaryl allylic alcohols have also been developed to access related ketone structures. [18][19]

Part 3: Conclusion and Outlook

The synthesis of 1,1-diphenylacetone is a classic problem in organic chemistry that is elegantly solved by the Friedel-Crafts reaction. This approach, while decades old, remains a cornerstone of chemical education and practice due to its clear illustration of electrophilic aromatic substitution principles. The detailed protocol provides a self-validating system where careful control of conditions leads to a predictable outcome. At the same time, the emergence of catalytic methods like the Meinwald rearrangement highlights the continuous drive for efficiency, higher yields, and milder reaction conditions. For the drug development professional, a thorough understanding of these varied mechanistic pathways is not merely academic; it is essential for troubleshooting, process optimization, and the innovative design of synthetic routes to novel and complex molecular architectures.

References

-

Chem-Impex. (n.d.). 1,1-Diphenylacetone. Retrieved from [Link]

-

PubMed. (2021). 1,2-Aryl Migration Induced by Amide C-N Bond-Formation: Reaction of Alkyl Aryl Ketones with Primary Amines Towards α,α-Diaryl β,γ-Unsaturated γ-Lactams. Angewandte Chemie International Edition, 60(15), 8425–8430. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,1-Diphenylacetone: Your Reliable Supplier for Pharmaceutical Intermediates and Organic Synthesis. Retrieved from [Link]

-

Mickey, S., & Schultz, E. M. (1949). α,α-DIPHENYLACETONE. Organic Syntheses, 29, 38. [Link]

-

Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]

-

PW Consulting. (2025). 1,1-Diphenylacetone Market. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Diphenylacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in Radical Mediated 1,2-Aryl Migration Reactions of α , α -Diarylallyl Alcohols. Retrieved from [Link]

- CoLab. (2021). 1,2‐Aryl Migration Induced by Amide C−N Bond‐Formation: Reaction of Alkyl Aryl Ketones with Primary Amines Towards α,α‐Diaryl β,γ‐Unsaturated γ‐Lactams.

-

Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]

-

ResearchGate. (2025). Fe(III)-mediated isomerization of α,α-diarylallylic alcohols to ketones: Via radical 1,2-aryl migration. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diphenylacetone. Retrieved from [Link]

-

Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactions of the 1,1-Diphenylacetone-Derived Dianion as a C,O-Dinucleophile with Organohalosilanes and -germanes. Organometallics. Retrieved from [Link]

-

Allen, C. F. H., & Converse, S. (n.d.). 1,1-DIPHENYLETHYLENE. Organic Syntheses. Retrieved from [Link]

-

Yadav, G. D., & Pujari, A. A. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1, 69–74. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Retrieved from [Link]

-

ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

-

HAN, X. (2010). Synthesis of Diphenylmethane by Alkylation Of Benzene with Benzyl Chloride by Ionic Liquid. Fine Chemicals, 27(6). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Diphenylmethane from Benzene and Paraformaldehyde Catalyzed by Acidic Ionic Liquids. Retrieved from [Link]

-

Organic Preparations and Procedures International. (n.d.). Convenient Laboratory Method for the Synthesis of Symmetrical 1,3-Diphenylacetone Derivatives. Retrieved from [Link]

-

Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1436–1443. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How would you prepare diphenylmethane, (Ph)2CH2, from benzene and an acid chloride? Retrieved from [Link]

-

Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

LookChem. (2025). 1,1-diphenylacetone. Retrieved from [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,1-Diphenylacetone Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,1-Diphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. sciencemadness.org [sciencemadness.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. 1,2-Aryl Migration Induced by Amide C-N Bond-Formation: Reaction of Alkyl Aryl Ketones with Primary Amines Towards α,α-Diaryl β,γ-Unsaturated γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Friedel-Crafts synthesis of 1,1-Diphenylacetone from phenylacetone

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 1,1-Diphenylacetone from Phenylacetone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenylacetone, an organic compound featuring a benzhydryl group attached to a central carbonyl moiety.[1] The primary focus is a robust and well-documented two-step method commencing with phenylacetone. This process involves an initial α-keto bromination followed by a Lewis acid-catalyzed Friedel-Crafts alkylation with benzene.[1][2] This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses critical aspects of process control, potential side reactions, and product characterization. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this classic transformation.

Mechanistic Insights and Strategic Considerations

The direct Friedel-Crafts reaction between phenylacetone and benzene is not the preferred synthetic route. The ketone's carbonyl oxygen acts as a Lewis base, which would form a stable complex with the Lewis acid catalyst (e.g., aluminum chloride). This complexation deactivates the catalyst and can lead to undesired side reactions.

Therefore, a more effective strategy involves a two-step sequence:

-

α-Bromination: Phenylacetone is first converted to its α-bromo derivative, α-bromo-α-phenylacetone. This step transforms the α-carbon into a potent electrophilic center.

-

Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetone serves as the alkylating agent in a subsequent Friedel-Crafts reaction with benzene, catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][3]

The overall mechanism involves the generation of an electrophile from the α-bromo-α-phenylacetone by the Lewis acid. This electrophile is then attacked by the nucleophilic benzene ring in a classic electrophilic aromatic substitution (EAS) pathway.[4][5] The AlCl₃ catalyst facilitates the removal of the bromide, generating a carbocation (or a highly polarized complex) at the α-carbon, which is then readily attacked by the electron-rich aromatic ring.[6][7]

Detailed Experimental Protocol

This protocol is adapted from the well-vetted procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[2]

Materials and Reagents

| Compound | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phenylacetone | 134.18 | 37 g (36.9 mL) | 0.276 | Starting material.[8] |

| Bromine | 159.81 | 45 g (14.4 mL) | 0.28 | Reagent grade. Handle with extreme caution. |

| Benzene | 78.11 | 200 mL + 150 mL | - | Dry, thiophene-free. Acts as solvent and reactant. |

| Anhydrous Aluminum Chloride | 133.34 | 75 g | 0.56 | Highly hygroscopic. Must be handled in a dry environment. |

| Hydrochloric Acid (conc.) | 36.46 | 100 mL | - | For work-up. |

| Sodium Bicarbonate | 84.01 | Saturated solution | - | For washing/neutralization. |

| Anhydrous Sodium Sulfate | 142.04 | ~60 g | - | Drying agent. |

| Diethyl Ether | 74.12 | ~150 mL | - | For extraction. |

Step-by-Step Procedure

The overall workflow involves two distinct chemical transformations followed by a purification sequence.

Part A: Preparation of α-Bromo-α-phenylacetone [2]

-

Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood. The condenser outlet should be fitted with a tube to trap the evolving hydrogen bromide (HBr) gas.

-

Initial Charge: Charge the flask with 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone.

-

Bromine Addition: Begin stirring and add 45 g (0.28 mole) of bromine dropwise from the funnel over a period of 1 hour. The reaction is exothermic and generates HBr gas. Maintain a steady rate to control the reaction. The mixture will turn from cloudy to a clear orange-red.

-

HBr Removal: After the addition is complete, replace the dropping funnel with a gas inlet tube. Pass a stream of dry nitrogen through the solution for 3–6 hours to drive off all the dissolved HBr. The reaction is complete when HBr fumes are no longer detected at the condenser outlet. The resulting benzene solution of α-bromo-α-phenylacetone is used directly in the next step.

Part B: Friedel-Crafts Alkylation to form 1,1-Diphenylacetone [2]

-

Catalyst Setup: In a separate, clean, and dry flask equipped as before, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene.

-

Reaction Initiation: Begin stirring and gently heat the AlCl₃/benzene slurry to a gentle boil using a steam bath.

-

Addition of Alkylating Agent: Slowly add the benzene solution of α-bromo-α-phenylacetone from Part A to the boiling mixture over 1 hour. The reaction is vigorous, and the mixture will darken significantly.

-

Completion: After the addition is complete, continue heating at reflux for an additional hour.

-

Quenching: Cool the reaction mixture and pour it slowly and with vigorous stirring onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step decomposes the aluminum chloride complex and must be done carefully in a large beaker. The dark solution should become orange-yellow.

-

Extraction and Work-up: Once the ice has melted, separate the benzene layer. Extract the aqueous layer with three 50-mL portions of ether. Combine all organic layers.

-

Washing: Wash the combined organic solution with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the organic solution over anhydrous sodium sulfate for at least one hour. Evaporate the solvents (benzene and ether) using a rotary evaporator or on a steam bath.

-

Purification: The crude product is purified by vacuum distillation. A small forerun is typically collected before the main fraction of 1,1-diphenylacetone distills at 142–148 °C under 2–3 mm Hg pressure.[2] The distillate may solidify upon cooling.[2] The final product can be further purified by recrystallization from petroleum ether.[1]

Product Characterization and Data

The identity and purity of the synthesized 1,1-diphenylacetone should be confirmed using standard analytical techniques.

Table of Physical and Spectroscopic Properties:

| Property | Value | Source |

| IUPAC Name | 1,1-Diphenylpropan-2-one | [1][9] |

| CAS Number | 781-35-1 | [1][9] |

| Molecular Formula | C₁₅H₁₄O | [1][9] |

| Molar Mass | 210.27 g/mol | [1][9] |

| Appearance | White solid / crystalline powder | [1][3][9] |

| Melting Point | 46 °C | [1] |

| Boiling Point | 142–148 °C @ 2-3 mmHg | [2] |

| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, -CH₃), δ ~5.4 (s, 1H, -CH), δ ~7.2-7.4 (m, 10H, Ar-H) | [10] |

| IR (KBr) | ~1715-1720 cm⁻¹ (C=O stretch), ~1450-1600 cm⁻¹ (Aromatic C=C) | [9][11] |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Troubleshooting and Side Reactions

-

Moisture Contamination: The presence of water will deactivate the aluminum chloride catalyst and can lead to hydrolysis of the bromo-intermediate, reducing the overall yield.[12] Ensure all glassware is oven-dried and reagents are anhydrous.

-

Incomplete Bromination: Insufficient bromine or reaction time can leave unreacted phenylacetone, which will complicate purification. Using a slight excess of bromine ensures full conversion.[12]

-

Formation of Colored Impurities: Overheating during the Friedel-Crafts reaction or distillation can lead to the formation of polymeric or degradation byproducts, resulting in a colored final product.[12] Careful temperature control and efficient purification are key to obtaining a white, crystalline solid.

-

Polyalkylation: While Friedel-Crafts alkylations are known for polyalkylation, it is less of a concern in this specific synthesis.[13] The product, 1,1-diphenylacetone, contains a deactivating acyl group, which makes the attached phenyl rings less susceptible to further alkylation compared to the benzene reactant.[13][14]

Safety Considerations

-

Bromine: Is highly corrosive, toxic, and volatile. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. It is corrosive and should be handled in a dry environment, avoiding contact with skin and moisture.

-

Benzene: Is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.

-

Hydrogen Bromide: The HBr gas evolved during bromination is corrosive and toxic. It must be trapped or vented safely within a fume hood.

-

Quenching: The quenching of the reaction mixture with ice/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution.

Conclusion

The synthesis of 1,1-diphenylacetone from phenylacetone via an α-bromination and subsequent Friedel-Crafts alkylation is a classic and effective method. By understanding the underlying mechanisms and adhering to a carefully controlled, anhydrous protocol, researchers can achieve good yields of a high-purity product. Proper characterization and stringent safety measures are paramount for the successful and safe execution of this synthesis.

References

-

Mickey S., Schultz E.M. (1949). α,α-Diphenylacetone. Organic Syntheses, 29, 38. Available at: [Link]

-

Hauser, C. R., & Hudson, B. E. (1941). The Alkylation of Phenylacetones. Journal of the American Chemical Society, 63(11), 3167–3169. Available at: [Link]

-

Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α,α-DIPHENYLACETONE. Retrieved from [Link]

-

Organometallics. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ACS Publications. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Phenylacetone. In Wikipedia. Retrieved from [Link]

-

Wang, Q., et al. (2015). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC - NIH. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diphenylacetone. Retrieved from [Link]

-

Programming Insider. (2023). Synthesis of Phenylacetone From Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.

- Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.

-

Semantic Scholar. (n.d.). Preparation of Phenylacetone. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

- Google Patents. (n.d.). US20130172646A1 - Method to Adjust 2-Phenyl Content of an Alkylation Process for the Production of Linear Alkyl Benzene.

-

L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]

-

Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

Sources

- 1. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]